2-Methylenbornan

Übersicht

Beschreibung

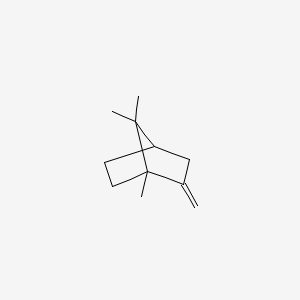

2-Methylenebornane, also known as 1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane, is a monoterpenoid compound with the molecular formula C11H18 . It is a bicyclic structure characterized by a methylene group attached to the second carbon of the bornane skeleton.

Wissenschaftliche Forschungsanwendungen

2.1. Terpene Biosynthesis Studies

Research into the biosynthesis of terpenes has identified 2-methylenebornane as a significant product in several microbial systems. Studies have elucidated the enzymatic pathways involved in its production, highlighting the role of specific enzymes such as terpene synthases . The characterization of these enzymes has implications for synthetic biology, where engineered microorganisms can be utilized to produce terpenes with desirable properties for various applications.

2.2. Environmental Remediation

The degradation of 2-methylisoborneol (2-MIB), a compound associated with unpleasant tastes and odors in water, has been linked to the microbial conversion to 2-methylenebornane. This transformation suggests potential applications in bioremediation strategies aimed at removing 2-MIB from contaminated water sources . The ability of soil microbiota to degrade 2-MIB into less odorous compounds like 2-methylenebornane indicates a natural remediation pathway that could be harnessed for environmental cleanup efforts.

3.1. Case Study: Microbial Degradation of 2-MIB

A study demonstrated that the addition of synthetic 2-MIB to biologically active soil resulted in its complete degradation to 2-methylenebornane and other byproducts like 1-methylcamphene (1-MC). This indicates the effectiveness of natural microbial communities in degrading problematic compounds .

| Compound | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| 2-Methylisoborneol | 100 | 0 | 100 |

| 2-Methylenebornane | 0 | 50 | - |

| 1-Methylcamphene | 0 | 30 | - |

3.2. Case Study: Enzymatic Pathway Elucidation

Research on the enzymatic pathways leading to the synthesis of terpenes, including 2-methylenebornane, has provided insights into potential biotechnological applications. By engineering the product selectivity of terpene synthases, researchers have successfully altered the production profiles of various terpenes, including non-canonical ones .

| Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|

| Terpene Synthase (Pfl_1841) | 2-Methylgeranyl Diphosphate | 2-Methylenebornane | High |

| GPP-C2 Methyltransferase | Geranyl Diphosphate | 2-Methylgeranyl Diphosphate | Moderate |

4.1. Flavor and Fragrance Industry

Terpenes, including 2-methylenebornane, are widely used in the flavor and fragrance industry due to their aromatic properties. The ability to produce these compounds through microbial fermentation offers a sustainable alternative to traditional extraction methods from plant sources .

4.2. Fine Chemicals Production

The unique structure of 2-methylenebornane makes it a valuable precursor for synthesizing fine chemicals and pharmaceuticals. Research into its derivatives could lead to new applications in drug development and materials science .

Wirkmechanismus

Mode of Action

The specific mode of action of 2-Methylenebornane remains largely unknown. It’s known that 2-Methylenebornane is a product of bacterial 2-methylisoborneol or 2-methylenebornane synthases . These enzymes use 2-methyl-GPP as a substrate, which is synthesized from GPP by the action of a methyltransferase .

Biochemical Pathways

2-Methylenebornane is involved in the terpenoid biosynthesis pathway . The compound is produced from 2-methyl-GPP, which is synthesized from GPP by the action of a methyltransferase . This process is part of the mevalonate pathway, which is responsible for the production of terpenoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylenebornane. For instance, microbial degradation of 2-Methylenebornane has been observed in forest soil . This suggests that the presence of certain microorganisms in the environment can influence the degradation and thus the action of 2-Methylenebornane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylenebornane can be synthesized through the heterologous expression of biosynthesis genes in Escherichia coli. This method involves the use of terpene synthases that convert 2-methyl-GPP (geranyl diphosphate) into 2-methylenebornane . The reaction conditions typically include the presence of a methyltransferase enzyme and the mevalonate pathway enzymes to facilitate the production of the desired compound .

Industrial Production Methods: Industrial production of 2-methylenebornane may involve the large-scale fermentation of genetically modified microorganisms, such as Escherichia coli, that have been engineered to express the necessary biosynthesis genes . This approach allows for the efficient and cost-effective production of the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylenebornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert 2-methylenebornane into saturated hydrocarbons.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Methylisoborneol: A structurally related compound with similar biosynthetic pathways and applications.

1-Methylcamphene: Another C11-terpene with comparable chemical properties and uses.

2-Methyl-2-bornene: Shares structural similarities and is formed as a byproduct in certain reactions involving 2-methylenebornane.

Uniqueness: 2-Methylenebornane is unique due to its specific bicyclic structure and the presence of a methylene group, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

2-Methylenebornane is a non-canonical terpenoid that has garnered attention due to its unique structural properties and potential biological activities. This compound, along with its derivatives, plays a significant role in various ecological and biochemical processes. Recent studies have explored its biosynthesis, microbial degradation, and potential applications in environmental biotechnology.

Chemical Structure and Properties

2-Methylenebornane is characterized by a bicyclic structure that includes a double bond, making it a member of the class of compounds known as terpenoids. Its molecular formula is , and it is closely related to 2-methylisoborneol (2-MIB), which is known for its earthy odor and impact on water quality.

Biosynthesis

The biosynthesis of 2-methylenebornane is linked to the enzymatic activity of specific terpene synthases. Recent research has identified the substrate scope of these enzymes, revealing that 2-methylenebornane can be synthesized from geranyl pyrophosphate (GPP) through the action of 2-methylisoborneol synthase (MIBS) . The presence of proline-rich domains in these enzymes has been shown to influence their activity, affecting the yield of 2-methylenebornane during biosynthetic processes .

Microbial Degradation

Studies have demonstrated that 2-methylenebornane can be produced as a degradation product of 2-MIB by certain microbial communities in forest soils. In controlled experiments, the addition of synthetic 2-MIB to soil samples led to its complete degradation, resulting in the formation of 2-methylenebornane and other byproducts such as 1-methylcamphene . This indicates that natural microbial populations possess the capability to biotransform these compounds, suggesting potential applications in bioremediation efforts.

Biological Activity

The biological activity of 2-methylenebornane has not been extensively studied; however, its structural similarities to other terpenoids suggest potential bioactive properties. Terpenoids are known for their antimicrobial, antifungal, and anti-inflammatory activities. For instance, related compounds have shown efficacy against various pathogens and may play roles in plant defense mechanisms.

Table: Potential Biological Activities of Terpenoids

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Methylenebornane | Antimicrobial | |

| 2-Methylisoborneol | Antifungal | |

| Camphor | Anti-inflammatory | |

| Geraniol | Antioxidant |

Case Studies

- Microbial Degradation Study : A study conducted on forest soil samples revealed that microbial communities effectively degraded 2-MIB into 2-methylenebornane. The results indicated a complete transformation within specific time frames, highlighting the potential for using these microorganisms in environmental cleanup .

- Enzymatic Activity Analysis : Research focusing on the enzymatic pathways involved in synthesizing terpenoids illustrated that modifications to enzyme structures could enhance product selectivity towards compounds like 2-methylenebornane. This study employed protein engineering techniques to optimize enzyme activity for biotechnological applications .

Eigenschaften

IUPAC Name |

1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASFWGOMAIPHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=C)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950214 | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27538-47-2 | |

| Record name | Bornane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.